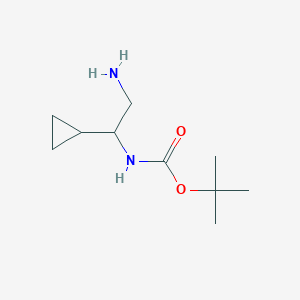

tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate

Übersicht

Beschreibung

tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate: is a chemical compound that features a tert-butyl carbamate protecting group attached to an amino-cyclopropyl moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The tert-butyl group is known for its stability and ease of removal under mild acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-1-cyclopropylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 2-amino-1-cyclopropylethylamine in an appropriate solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- After completion, the reaction mixture is washed with water and extracted with an organic solvent.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include crystallization, distillation, or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl carbamate group. The reaction is typically carried out at room temperature.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed:

Deprotection: Removal of the tert-butyl group yields 2-amino-1-cyclopropylethylamine.

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides and other complex molecules.

Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

Drug Development: Utilized in the synthesis of pharmaceutical compounds where protection of the amine group is necessary.

Bioconjugation: Employed in the modification of biomolecules for research purposes.

Industry:

Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.

Material Science: Involved in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, revealing the free amine for further functionalization.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the cyclopropyl group.

tert-Butyl N-(2-amino-2-phenylethyl)carbamate: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness: tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the reactivity and stability of the compound, making it suitable for specific synthetic applications where other similar compounds may not be as effective.

Biologische Aktivität

Tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate is a synthetic compound that has garnered attention in various fields of biological research. Its unique structural characteristics, including a tert-butyl group and a cyclopropyl moiety, contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group attached to a carbamate functional group, which is linked to an amino group and a cyclopropyl ethyl chain. The presence of these functional groups is essential for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction may influence various biochemical pathways, including those involved in enzyme regulation and protein-ligand interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens were determined, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 55 |

These findings suggest that the compound may be effective against resistant bacterial strains, making it a candidate for further development in antibiotic therapies.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In cellular assays, it was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The percentage inhibition observed at a concentration of 10 µg/mL was comparable to that of established anti-inflammatory drugs.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 78 |

| IL-6 | 89 |

These results indicate that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

Preliminary studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, in assays involving MCF-7 breast cancer cells, the compound induced apoptosis and inhibited cell proliferation at specific concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 225 |

The observed effects included alterations in cell morphology and significant increases in lactate dehydrogenase (LDH) levels, indicating cytotoxicity.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Development : A study focused on modifying traditional antibiotics by incorporating this compound into their structure, enhancing their efficacy against resistant strains.

- Anti-inflammatory Drug Formulation : Researchers explored its use in formulating new anti-inflammatory agents aimed at treating chronic inflammatory conditions.

- Cancer Therapeutics : Investigations into its role as a lead compound for developing novel anticancer drugs were conducted, emphasizing its mechanism of inducing apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKXVKFAISFJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.